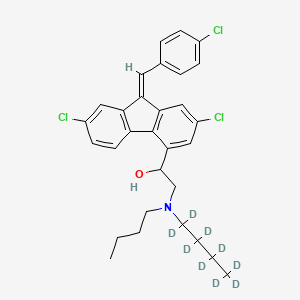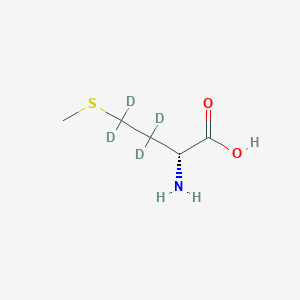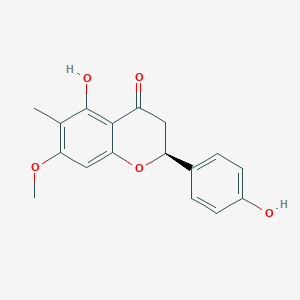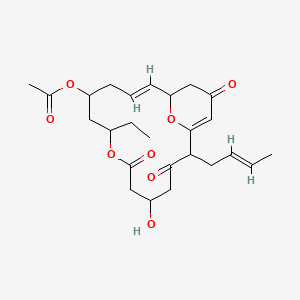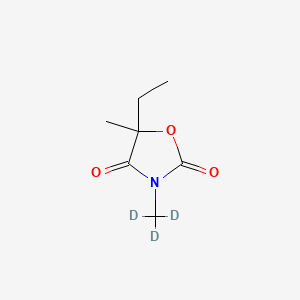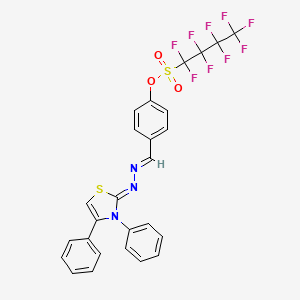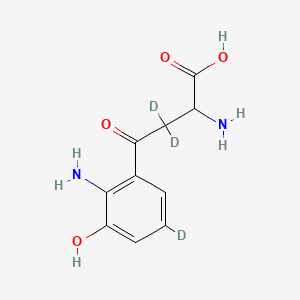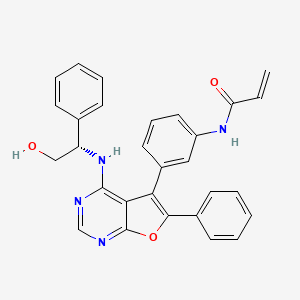
Egfr-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-9 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a member of the receptor tyrosine kinase family and plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core scaffold, followed by functional group modifications to enhance its inhibitory activity against EGFR. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
化学反应分析
Types of Reactions
Egfr-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are often characterized by their enhanced biological activity and specificity towards EGFR .
科学研究应用
Egfr-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Helps in understanding the role of EGFR in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new drugs targeting EGFR and related pathways
作用机制
Egfr-IN-9 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the EGFR itself and associated signaling molecules involved in the RAS-RAF-MEK-ERK and PI3K-AKT pathways .
相似化合物的比较
Similar Compounds
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Erlotinib: Targets the same ATP-binding site on EGFR.
Afatinib: An irreversible inhibitor of EGFR and other members of the receptor tyrosine kinase family
Uniqueness of Egfr-IN-9
This compound is unique due to its specific binding affinity and selectivity towards certain EGFR mutations. This makes it particularly effective in treating cancers that are resistant to other EGFR inhibitors. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects .
属性
分子式 |
C29H24N4O3 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H24N4O3/c1-2-24(35)32-22-15-9-14-21(16-22)25-26-28(33-23(17-34)19-10-5-3-6-11-19)30-18-31-29(26)36-27(25)20-12-7-4-8-13-20/h2-16,18,23,34H,1,17H2,(H,32,35)(H,30,31,33)/t23-/m1/s1 |
InChI 键 |
GFTOODFOXIDLNF-HSZRJFAPSA-N |
手性 SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



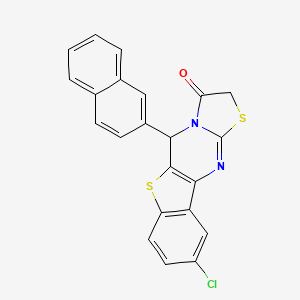
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
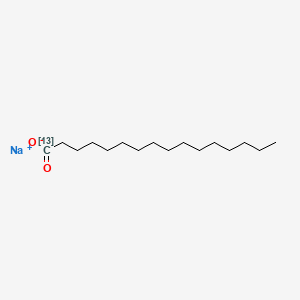
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

